1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine
Overview
Description
“1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine” is a compound with the CAS Number: 1094544-00-9. It has a molecular weight of 245.32 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Structural Analysis and Crystalline Properties
The compound 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine, due to its intricate molecular structure, has been subject to analysis for its crystalline properties. The morpholine rings within the compound tend to adopt chair conformations, and the molecule's structural arrangement facilitates the formation of three-dimensional frameworks through C—H⋯O interactions, as evidenced in specific derivatives (Lin et al., 2012).
Chemical Synthesis and Modification
The compound has been involved in various synthesis processes. It serves as a precursor in the creation of novel compounds through reactions such as aminomethylation with cyclic amines, leading to the formation of derivatives with potential as bifunctional monomers and building blocks for new indole derivatives (Markova et al., 2017). Additionally, its derivatives have been utilized in Wittig–SNAr reactions as intermediates for the synthesis of aurora kinase inhibitors, showcasing its potential in medicinal chemistry (Xu et al., 2015).
Biological Activity and Pharmaceutical Applications
Derivatives of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine have shown promising results in biological activity assessments. For instance, certain synthesized derivatives have been examined for their antimicrobial properties, indicating the compound's potential utility in developing new antimicrobial agents (Bektaş et al., 2007). Moreover, it has been involved in the synthesis of COX-2 inhibitors, suggesting its significance in creating drugs aimed at reducing the side effects associated with NSAIDs (Shi et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIXKXTRPCMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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